molecular formula C20H35ClN2O2 B13800492 o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride CAS No. 78109-80-5

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride

Cat. No.: B13800492
CAS No.: 78109-80-5
M. Wt: 371.0 g/mol
InChI Key: BTDBZXKNUXQXDF-UHFFFAOYSA-N
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Description

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride: is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves multiple steps, including the reaction of butoxybenzoyl chloride with diethylaminopentylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in certain formulations. Its unique properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride
  • N-butoxybenzamide

Uniqueness

Compared to similar compounds, o-Butoxy-N-(5-(diethylamino)-2-pentyl)benzamide hydrochloride has a longer alkyl chain, which may enhance its binding affinity and specificity for certain targets. This structural difference can result in unique biological activities and applications.

Properties

CAS No.

78109-80-5

Molecular Formula

C20H35ClN2O2

Molecular Weight

371.0 g/mol

IUPAC Name

4-[(2-butoxybenzoyl)amino]pentyl-diethylazanium;chloride

InChI

InChI=1S/C20H34N2O2.ClH/c1-5-8-16-24-19-14-10-9-13-18(19)20(23)21-17(4)12-11-15-22(6-2)7-3;/h9-10,13-14,17H,5-8,11-12,15-16H2,1-4H3,(H,21,23);1H

InChI Key

BTDBZXKNUXQXDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC(C)CCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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